N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide: is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a dioxane ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexylamine with 1,4-dioxane-2-carboxylic acid to form the intermediate 2-cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine.
Amidation Reaction: The intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the amide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized dioxane derivatives.
Scientific Research Applications
Chemistry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Biochemical Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine:
Therapeutic Agents:
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Agriculture: It may serve as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]acetamide
- N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]but-2-enamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the amide group. While N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide has a prop-2-enamide group, the similar compounds have acetamide or but-2-enamide groups .
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds. For instance, the prop-2-enamide group may confer different electronic properties compared to the acetamide or but-2-enamide groups .
- Applications: The unique structure of this compound may make it more suitable for specific applications, such as in catalysis or drug development .
Properties
IUPAC Name |
N-[2-cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-2-15(17)16-13(14-11-18-8-9-19-14)10-12-6-4-3-5-7-12/h2,12-14H,1,3-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLORAHIQVQQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CCCCC1)C2COCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.